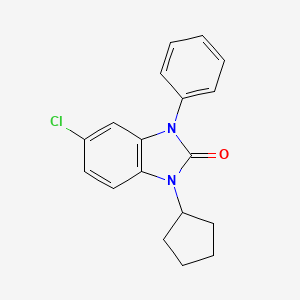
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopentyl and Phenyl Substitution: The cyclopentyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one: Unique due to its specific substitution pattern and chemical properties.
Other Benzimidazoles: Compounds such as 1,3-Dihydro-5-chloro-2H-benzimidazol-2-one and 1,3-Dihydro-5-phenyl-2H-benzimidazol-2-one share similar core structures but differ in their substituents and resulting properties.
Uniqueness
This compound is unique due to the presence of both cyclopentyl and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The chlorine atom at the 5-position also adds to its reactivity and versatility in chemical synthesis.
特性
CAS番号 |
79759-44-7 |
|---|---|
分子式 |
C18H17ClN2O |
分子量 |
312.8 g/mol |
IUPAC名 |
5-chloro-1-cyclopentyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C18H17ClN2O/c19-13-10-11-16-17(12-13)21(15-6-2-1-3-7-15)18(22)20(16)14-8-4-5-9-14/h1-3,6-7,10-12,14H,4-5,8-9H2 |
InChIキー |
DIQWPCIERNOFRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4 |
正規SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















